Diethyl 3,9-dioxoundecanedioate

Description

Diethyl 3,9-dioxoundecanedioate is a spirocyclic diester characterized by its 11-membered ring structure with two ethyl ester groups at the 3 and 9 positions. These compounds exhibit unique spirocyclic architectures that confer reduced polymerization shrinkage and enhanced monomer reactivity, making them valuable in dental resin formulations and polymer chemistry .

Properties

CAS No. |

91743-83-8 |

|---|---|

Molecular Formula |

C15H24O6 |

Molecular Weight |

300.35 g/mol |

IUPAC Name |

diethyl 3,9-dioxoundecanedioate |

InChI |

InChI=1S/C15H24O6/c1-3-20-14(18)10-12(16)8-6-5-7-9-13(17)11-15(19)21-4-2/h3-11H2,1-2H3 |

InChI Key |

URRSDGPHLLCILE-UHFFFAOYSA-N |

Canonical SMILES |

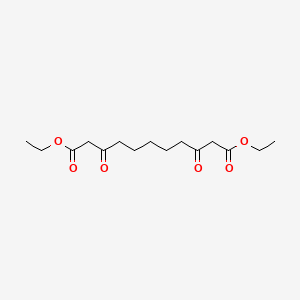

CCOC(=O)CC(=O)CCCCCC(=O)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,9-dioxoundecanedioate typically involves the esterification of a dicarboxylic acid with ethanol. One common method includes the reaction of 3,9-dioxoundecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,9-dioxoundecanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3,9-dioxoundecanedioic acid.

Reduction: Formation of diols.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Diethyl 3,9-dioxoundecanedioate has several applications in scientific research:

Polymer Chemistry: It serves as a monomer for the synthesis of polyesters and polyamides.

Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.

Biology and Medicine: Research explores its potential as a building block for bioactive compounds and drug delivery systems.

Mechanism of Action

The mechanism of action of diethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release active carboxylic acids, which can interact with cellular targets and pathways .

Comparison with Similar Compounds

The following analysis compares Diethyl 3,9-dioxoundecanedioate derivatives with structurally or functionally related compounds, including spirocyclic analogs, linear diesters, and phosphorus-containing variants.

Spirocyclic Compounds with Varied Substituents

Key Findings :

- Substituent Effects : Ethyl groups (as in ) improve flexibility and reduce polymerization shrinkage compared to methyl or chlorine substituents, which prioritize thermal stability or flame retardancy .

- Functional Groups : Hydroxyl-containing spirocycles (e.g., ) enable covalent bonding in polymer matrices, whereas phosphorus analogs () enhance flame resistance but may compromise mechanical properties .

Linear Diesters vs. Spirocyclic Diesters

Key Findings :

- Volatility : Linear diesters (e.g., Diethyl succinate) exhibit higher volatility due to shorter carbon chains, whereas spirocyclic derivatives (e.g., BAOM) are less volatile and more thermally stable .

- Polymer Behavior : Spirocyclic diesters reduce polymerization shrinkage by 20–30% in dental resins, a critical advantage over linear analogs, which lack volumetric expansion mechanisms .

Functional Group Variations

Key Findings :

- Hydroxyl groups in spirocyclic dimethanol derivatives () enhance compatibility with epoxy resins, enabling hybrid systems with improved mechanical properties .

- Chlorine and phosphorus substituents () increase flame retardancy but may release toxic byproducts during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.